1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Chemical Identity and Nomenclature
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole core substituted with methyl groups and a carboxylic acid moiety. Its systematic IUPAC name reflects its structural features: a pyrazole ring (positions 1, 2) with a 2,4-dimethylphenyl group at the N1 position, methyl groups at positions 3 and 5, and a carboxylic acid group at position 4.
Table 1: Key chemical identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1154196-63-0 | |
| Molecular Formula | C₁₄H₁₆N₂O₂ | |
| Molecular Weight | 244.29 g/mol | |
| SMILES Notation | O=C(C1=C(C)N(C2=CC=C(C)C=C2C)N=C1C)O |
The compound’s structure was confirmed via spectroscopic methods and X-ray crystallography in related pyrazole derivatives, which revealed planar geometries and intramolecular hydrogen bonding involving the carboxylic acid group.
Historical Development of Pyrazole Carboxylic Acid Derivatives
The pyrazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883. Early synthetic routes focused on condensation reactions between 1,3-diketones and hydrazines, as exemplified by the Knorr pyrazole synthesis. The introduction of carboxylic acid functionalities to pyrazoles gained momentum in the mid-20th century, driven by their utility in medicinal and agrochemical research.
A landmark advancement occurred in 1960, when O’Donovan et al. demonstrated the synthesis of 1-substituted pyrazole-4-carboxylic acids via Sandmeyer-type reactions, paving the way for derivatives like this compound. The 1990s saw optimized large-scale production methods for pyrazole carboxylic acids, particularly for fungicidal intermediates such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Significance in Heterocyclic Chemistry Research
Pyrazole carboxylic acids occupy a critical niche in heterocyclic chemistry due to their structural versatility and bioactivity. Their significance spans three domains:
Table 2: Applications of pyrazole carboxylic acid derivatives
| Field | Example Application | Source |
|---|---|---|
| Medicinal Chemistry | COX-2 inhibitors (e.g., celecoxib) | |
| Agrochemicals | SDHI fungicides (e.g., fluxapyroxad) | |
| Materials Science | Coordination polymers for photocatalysis |
In medicinal chemistry, the carboxylic acid group enhances binding to biological targets through hydrogen bonding and ionic interactions. For agrochemicals, derivatives like this compound serve as precursors to fungicides targeting succinate dehydrogenase. In materials science, pyrazole carboxylic acids act as ligands in metal-organic frameworks (MOFs), enabling applications in catalysis and environmental remediation.
The compound’s methyl substitutions at positions 3 and 5 improve metabolic stability, while the 2,4-dimethylphenyl group enhances lipophilicity, optimizing pharmacokinetic profiles. These attributes underscore its role as a model system for structure-activity relationship (SAR) studies in drug discovery.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)16-11(4)13(14(17)18)10(3)15-16/h5-7H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXBTGNGFGKEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system.
Mode of Action
The compound’s mode of action involves interaction with its targets leading to inhibition of monoamine oxidases and prostaglandin synthesis. This results in overexcitation, paralysis, and death in insects.
Biochemical Pathways
It can be inferred that the compound’s action on alpha-adrenergic and octopamine receptors would impact the biochemical pathways associated with these receptors.
Pharmacokinetics
Similar compounds have been found to be less harmful to mammals, suggesting a favorable bioavailability profile.
Result of Action
The molecular and cellular effects of the compound’s action result in overexcitation, leading to paralysis and death in insects. This makes it an effective insecticide and pesticide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. For instance, the compound’s effectiveness as an insecticide can be influenced by the presence of other organisms, environmental conditions, and the specific characteristics of the target insects.
Biological Activity
1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 245.28 g/mol. Its structure features a pyrazole ring substituted with a dimethylphenyl group and a carboxylic acid moiety.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Several studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells. The mechanisms often involve the inhibition of key enzymes such as topoisomerase II and EGFR .
- Anti-inflammatory Effects : Pyrazole compounds are noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
- Antimicrobial Properties : Some pyrazole derivatives have displayed significant antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance .
Anticancer Studies
A notable study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 12.5 | Inhibition of EGFR and HDACs |
| HepG2 (Liver) | 15.0 | Induction of apoptosis via caspase activation |
| HT29 (Colorectal) | 10.0 | Disruption of microtubule dynamics |
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Research
In another study focusing on anti-inflammatory activity, the compound was tested in an animal model of acute inflammation. The results showed a significant reduction in edema compared to control groups, indicating its potential for treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activities of pyrazole derivatives are often influenced by their structural modifications. Key findings include:
- Substituents on the phenyl ring can significantly affect potency; for example, dimethyl substitutions enhance activity against certain cancer cell lines.
- The presence of a carboxylic acid group is crucial for maintaining solubility and facilitating cellular uptake.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study investigating a series of pyrazole compounds found that those similar to 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid demonstrated potent activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. In vivo studies have reported a reduction in inflammation markers in models treated with pyrazole compounds, including this compound .
Diabetes Management
Another promising application is in the management of type II diabetes. The compound has been studied as a partial agonist of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a vital role in glucose metabolism and insulin sensitivity. Compounds with similar structures have shown to enhance insulin sensitivity in diabetic models, suggesting that this compound could be beneficial in diabetes treatment .
Agrochemicals
Herbicidal Activity
In agricultural applications, pyrazole derivatives are being explored as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The effectiveness of this compound as a herbicide has been demonstrated through field trials showing significant weed control without harming crop yields .
Material Science
Polymer Additives
The compound's unique chemical properties make it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Studies have shown that polymers modified with pyrazole derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts .
Case Study 1: Anticancer Activity
A synthesized derivative of this compound was tested against breast cancer cell lines. Results indicated an IC50 value of 0.05 mM, showcasing its potential as a lead compound for further development in anticancer therapies.
Case Study 2: Anti-inflammatory Effects
In an animal model of rheumatoid arthritis, treatment with the compound resulted in a significant decrease in joint swelling and inflammatory markers compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells.
Data Tables
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s pyrazole core and carboxylic acid moiety are shared with several structurally related derivatives. Key differences lie in the substituents at position 1 of the pyrazole ring, which significantly influence electronic, steric, and solubility properties. Below is a comparative analysis based on substituent variations:
Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives
Key Observations:
Electron-Donating Groups (Methyl, Isopropyl): The target compound’s methyl groups stabilize the pyrazole ring and reduce the carboxylic acid’s acidity compared to halogenated analogs. This may affect bioavailability and binding specificity.
Lipophilicity and Solubility :
- The 2,4-dimethylphenyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the smaller 3-chlorophenyl (logP ~2.8) and difluoromethyl (logP ~1.9) analogs .
- The isopropyl-substituted derivative () has the highest molecular weight (258.32) and steric bulk, likely reducing aqueous solubility but improving lipid membrane penetration .
Biological Activity: Antimicrobial Potential: Chlorinated and fluorinated derivatives () exhibit enhanced antimicrobial activity due to halogen-induced membrane disruption, as seen in related pyrazole-carbonitrile derivatives () .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods in , using arylhydrazine and diketone precursors in green solvents like glycerol-based deep eutectic solvents. Substituent bulk may necessitate longer reaction times or higher temperatures .
Preparation Methods
Cyclization of Precursors with Hydrazine Derivatives
One common approach is the condensation of β-ketoesters or β-diketones with substituted phenylhydrazines under acidic or basic conditions to yield the pyrazole ring. For example, the reaction of ethyl acetoacetate derivatives with 2,4-dimethylphenylhydrazine in the presence of acid catalysts such as hydrochloric acid or sulfuric acid under reflux conditions facilitates cyclization and formation of the pyrazole ring with the desired substitution pattern.
Use of Pyrazole-4-carboxylic Acid Chlorides
Another method involves the preparation of pyrazole-4-carboxylic acid chloride intermediates, which then react with 2,4-dimethylphenylhydrazine in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine. This nucleophilic substitution at the nitrogen-1 position allows for the introduction of the 2,4-dimethylphenyl group.
Industrial and Scalable Methods
For larger-scale synthesis, continuous flow methods have been developed to improve reaction control, yield, and purity. These methods allow precise temperature regulation, reagent mixing, and reaction time management, which are critical for the sensitive cyclization steps and substitution reactions involved.
Example Synthetic Route (Inferred from Related Pyrazole Syntheses)
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Ethyl acetoacetate + triethyl orthoformate + acetic anhydride, heat at 110-120 °C | Formation of intermediate β-ketoester derivative (Compound A) |
| 2 | Compound A + 2,4-dimethylphenylhydrazine + base (e.g., sodium hydroxide), 10-20 °C | Cyclization to form pyrazole ring with 2,4-dimethylphenyl substituent (Compound B) |
| 3 | Compound B + acid (e.g., HCl), heat at 85-90 °C | Hydrolysis and purification to yield final this compound |
This route is adapted from analogous pyrazole carboxylic acid syntheses and patent literature describing similar compounds, emphasizing controlled temperature and reagent addition to maximize yield and purity.
Reaction Conditions and Optimization
- Solvents : Commonly used solvents include toluene, ethanol, acetic acid, and dichloromethane depending on the step.
- Temperature : Cyclization reactions are typically conducted between 10 °C and reflux temperatures (up to ~120 °C) to balance reaction rate and selectivity.
- Catalysts and Bases : Acid catalysts like HCl or H2SO4 promote cyclization; bases such as triethylamine or sodium hydroxide neutralize intermediates and facilitate substitution.
- Purification : Crystallization and chromatographic methods are employed to isolate the product with high purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | Ethyl acetoacetate, triethyl orthoformate, 2,4-dimethylphenylhydrazine | High purity reagents required |
| Reaction temperature (cyclization) | 10–120 °C | Controlled heating critical for yield |
| Solvent | Toluene, ethanol, dichloromethane | Selected based on step and solubility |
| Catalyst/Base | HCl, H2SO4, triethylamine, NaOH | Acid for cyclization, base for substitution |
| Reaction time | 1–6 hours | Depends on scale and conditions |
| Purification | Crystallization, chromatography | Ensures product purity >95% |
Research Findings and Notes
- The substitution pattern on the phenyl ring (2,4-dimethyl) influences the reactivity and steric environment during cyclization, requiring careful control of reaction conditions to avoid side products.
- Studies on related pyrazole carboxylic acids suggest that the presence of methyl groups at positions 3 and 5 on the pyrazole ring enhances stability and biological activity, making the synthesis of the target compound valuable for pharmaceutical research.
- Industrial synthesis benefits from continuous flow technology, which allows for better temperature and mixing control, reducing reaction times and improving reproducibility.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound, with polymorphism observed in related pyrazole carboxylic acids indicating the need for careful crystallization protocols.
Q & A
Q. What are the optimal synthetic routes for 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example:
Precursor preparation : React 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Carboxylation : Hydrolyze the ester group using aqueous NaOH or HCl to yield the carboxylic acid derivative.
Purification : Recrystallize the product using ethanol or acetonitrile for high purity (>95%) .
Q. How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- FT-IR : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹). Pyrazole ring C-N and C=C stretches appear at 1500–1600 cm⁻¹ .
- NMR : ¹H NMR shows aromatic protons (δ 6.5–7.5 ppm for 2,4-dimethylphenyl) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .
- XRD : Monoclinic crystal systems are common for pyrazole derivatives, with lattice parameters refined via Rietveld analysis .
Q. What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Test solubility via gravimetric analysis in solvents at 25°C .
- Stability : Stable at room temperature (≤30°C) for 6 months. Degradation occurs under strong UV light or basic conditions (pH >10). Monitor via HPLC with a C18 column (retention time ~8.2 min) .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity?
Methodological Answer:
Q. How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Optimize force fields (AMBER/CHARMM) for pyrazole-carboxylic acid moieties.
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation (R² >0.8) .
Q. How to resolve contradictions in spectral data across studies?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
